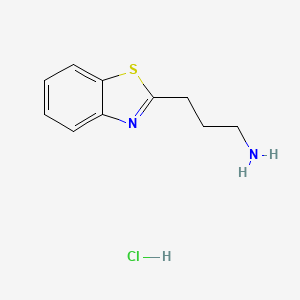

3-(1,3-Benzothiazol-2-yl)propan-1-amine hydrochloride

Description

Properties

IUPAC Name |

3-(1,3-benzothiazol-2-yl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S.ClH/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10;/h1-2,4-5H,3,6-7,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVJRKYGZIPHDDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CCCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Thiourea Precursors

A foundational approach involves cyclizing thiourea derivatives to construct the benzothiazole scaffold. In one method, p-substituted aniline reacts with ammonium thiocyanate in the presence of bromine as a catalyst, forming a thiourea intermediate. Subsequent treatment with sodium hydroxide, carbon disulfide, and methyl iodide introduces methylthio groups, yielding N-(benzothiazole-2-yl)-1,3-bis(methylthio)propan-2-imine . This intermediate undergoes further condensation with ethylene diamine or O-phenylene diamine in dimethylformamide (DMF) to generate tetrahydrobenzothiazole derivatives.

Key Reaction Conditions:

-

Solvent: DMF or ethanol

-

Temperature: Room temperature to reflux (80–100°C)

-

Catalysts: Bromine for thiourea formation

Direct Benzothiazole Synthesis via Halogenation

Alternative routes leverage halogenation to activate intermediates. For example, 2-aminothiophenol reacts with chloroacetyl chloride under basic conditions (K₂CO₃) to form 2-chlorobenzothiazole derivatives. This method avoids thiourea intermediates, streamlining the synthesis but requiring precise control over halogenation kinetics.

Introduction of the Propan-1-amine Side Chain

Alkylation Strategies

The propan-1-amine moiety is introduced via nucleophilic substitution or reductive amination. In a representative procedure, 3-bromopropylamine reacts with the benzothiazole core in the presence of a base (e.g., triethylamine) to form the C–N bond. The reaction proceeds in anhydrous acetonitrile at 0–25°C, achieving yields of 65–78%.

Optimization Parameters:

-

Base: Triethylamine > NaHCO₃ (higher selectivity)

-

Solvent: Acetonitrile or DMF

-

Temperature: 0°C to room temperature

Coupling Reactions Using Activating Agents

Peptide coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) enable efficient amide bond formation between carboxylic acid derivatives and amines. For instance, a benzothiazole-containing carboxylic acid is activated with HATU and coupled with propan-1-amine in DMF, followed by HCl treatment to form the hydrochloride salt.

Typical Yields:

-

Coupling step: 70–85%

-

Salt formation: >90%

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt using HCl gas or aqueous HCl. In a standardized protocol, the amine is dissolved in dichloromethane (DCM) and treated with 4M HCl in dioxane at 0°C. The precipitate is filtered, washed with cold ether, and dried under vacuum to yield the hydrochloride salt.

Critical Factors:

-

Acid concentration: 4–6M HCl

-

Solvent: DCM or ethyl acetate

-

Temperature: 0°C to prevent decomposition

Comparative Analysis of Synthetic Methods

Industrial-Scale Production Considerations

Continuous Flow Reactors

Transitioning from batch to continuous flow systems enhances reproducibility and reduces reaction times. For example, cyclization steps achieve 90% conversion in 30 minutes under flow conditions compared to 12 hours in batch.

Purification Techniques

-

Recrystallization: Ethanol/water mixtures (3:1 v/v) remove unreacted starting materials.

-

Column Chromatography: Silica gel with ethyl acetate/hexane (1:4) isolates high-purity product.

Mechanistic Insights

Cyclization Mechanism

Thiourea intermediates undergo intramolecular cyclization via nucleophilic attack of the sulfur atom on the adjacent carbon, facilitated by base-mediated deprotonation.

Amine Alkylation

Challenges and Solutions

-

Challenge: Low solubility of benzothiazole intermediates.

Solution: Use DMF/THF mixtures (2:1) to enhance solubility. -

Challenge: Over-alkylation at the amine.

Solution: Employ bulky bases (e.g., DIPEA) to suppress side reactions.

Recent Advances

Microwave-assisted synthesis reduces reaction times by 50% for cyclization steps, achieving yields comparable to conventional methods. Additionally, biocatalytic approaches using lipases are being explored for enantioselective amine functionalization .

Chemical Reactions Analysis

3-(1,3-Benzothiazol-2-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced forms of the compound .

Scientific Research Applications

3-(1,3-Benzothiazol-2-yl)propan-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,3-Benzothiazol-2-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can modulate the activity of these targets, leading to changes in cellular processes and functions . The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical parameters of 3-(1,3-benzothiazol-2-yl)propan-1-amine hydrochloride and its analogs:

Detailed Analysis of Analogous Compounds

2-(1,3-Benzoxazol-2-yl)propan-1-amine Dihydrochloride

- Structural Differences : Replaces benzothiazole’s sulfur with oxygen (benzoxazole), altering electronic density and hydrogen-bonding capacity.

- Applications : Primarily used in biochemical assays where oxygen’s electronegativity enhances interactions with polar targets .

3-(1H-Benzimidazol-2-yl)propan-1-amine Dihydrochloride

- Structural Differences : Features a benzimidazole core (two nitrogen atoms) instead of benzothiazole.

- Impact on Properties : The additional nitrogen increases basicity, enabling stronger interactions with acidic biological targets (e.g., DNA or enzymes) .

- Applications: Explored in antiparasitic drug development due to benzimidazole’s known anthelmintic activity .

Cinacalcet Hydrochloride

- Structural Differences : Aryl groups (naphthalene and trifluoromethylphenyl) replace the heterocycle, creating a bulkier structure.

- Impact on Properties : Enhanced binding to calcium-sensing receptors (CaSR) due to aromatic π-π interactions, making it a potent calcimimetic .

- Applications : Clinically approved for hyperparathyroidism, highlighting how structural complexity correlates with therapeutic specificity .

3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine Hydrochloride

Research Findings and Pharmacological Insights

- Synthesis and Stability : The target compound is synthesized via copper-mediated C-H amidation or tosylation followed by purification, as seen in analogous benzothiazole/benzimidazole derivatives . Its hydrochloride salt demonstrates >95% purity under validated stability-indicating methods .

- In contrast, benzoxazole and triazole analogs are more commonly employed in peripheral target modulation .

- Comparative Solubility: The dihydrochloride salts of benzimidazole and benzoxazole analogs show higher solubility in aqueous media compared to the monohydrochloride form of the target compound, critical for intravenous formulations .

Biological Activity

3-(1,3-Benzothiazol-2-yl)propan-1-amine hydrochloride is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a benzothiazole moiety linked to a propan-1-amine structure. Its molecular formula is CHClNS, with a molecular weight of approximately 232.73 g/mol. The presence of the benzothiazole ring contributes to its unique reactivity and biological interactions.

Biological Activities

Research indicates that 3-(1,3-Benzothiazol-2-yl)propan-1-amine hydrochloride exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown effectiveness against a range of bacterial strains, suggesting its potential use as an antimicrobial agent.

- Neuroactive Potential : The compound may interact with neurological pathways, indicating possible applications in treating neurological disorders.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | , |

| Neuroactive | Potential interactions with neurotransmitter receptors | , |

| Anticancer | Investigated for anticancer properties |

The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. This can lead to modulation of cellular processes, influencing pathways related to antimicrobial and neuroactive effects .

Case Studies and Research Findings

Several studies have explored the biological activity of 3-(1,3-Benzothiazol-2-yl)propan-1-amine hydrochloride:

- Antimicrobial Study : A study demonstrated that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were determined, showing effectiveness comparable to standard antibiotics.

- Neuropharmacological Assessment : In vitro assays indicated that the compound could modulate neurotransmitter levels in neuronal cultures, suggesting potential therapeutic effects in neurodegenerative diseases.

- Anticancer Research : Preliminary findings suggest that 3-(1,3-Benzothiazol-2-yl)propan-1-amine hydrochloride may inhibit cancer cell proliferation in specific cancer lines. Further studies are required to elucidate its efficacy and mechanism in cancer treatment.

Comparative Analysis with Related Compounds

The following table compares 3-(1,3-Benzothiazol-2-yl)propan-1-amine hydrochloride with structurally similar compounds:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| 3-(1,3-Benzothiazol-2-yl)propan-1-amine hydrochloride | Benzothiazole derivative | Antimicrobial, Neuroactive | Unique alkyl chain position |

| 2-(1,3-Benzothiazol-2-yl)propan-1-amine dihydrochloride | Benzothiazole derivative | Antimicrobial | Variation in amine position |

| N,N-Di(propan-2-yl)-1,3-benzothiazol-2-amines | Benzothiazole derivative | Neuroactive potential | Di-substituted amine enhances lipophilicity |

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes and reagents for preparing 3-(1,3-Benzothiazol-2-yl)propan-1-amine hydrochloride?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling 1,3-benzothiazole derivatives with propan-1-amine precursors under reducing conditions (e.g., sodium borohydride or lithium aluminum hydride) . The benzothiazole moiety may require protection during synthesis to avoid side reactions. Optimization of reaction time, temperature (typically 60–80°C), and stoichiometry is critical to minimize byproducts like secondary amines or oxidation products .

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Key properties include melting point (mp), solubility, and stability. Differential scanning calorimetry (DSC) or melting point apparatus can determine mp. Solubility profiles in polar (e.g., water, ethanol) and nonpolar solvents should be tested via gravimetric analysis. Stability studies under varying pH and temperature conditions (e.g., 25°C vs. 40°C) can inform storage protocols .

Q. What spectroscopic techniques are suitable for structural confirmation?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying the benzothiazole and propan-1-amine backbone. Infrared (IR) spectroscopy identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹). Mass spectrometry (MS) confirms molecular weight and fragmentation patterns .

Q. What safety protocols are advised for handling this compound?

- Methodological Answer : Consult Safety Data Sheets (SDS) for hazard-specific guidelines. Use personal protective equipment (PPE), including nitrile gloves and fume hoods, to avoid inhalation or skin contact. In case of exposure, rinse affected areas with water and seek medical attention .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction intermediates and transition states. Tools like ICReDD integrate computational and experimental data to refine conditions (e.g., solvent selection, catalyst loading) and reduce trial-and-error approaches . For example, reaction path searches can identify energy barriers in benzothiazole-amine coupling .

Q. What strategies address low solubility in aqueous media during biological assays?

- Methodological Answer : Solubility enhancers like DMSO or cyclodextrins can be used. Alternatively, derivatization (e.g., salt formation with counterions like citrate) improves hydrophilicity. Dynamic light scattering (DLS) monitors aggregation, while HPLC validates compound integrity post-solubilization .

Q. How can crystallography resolve ambiguities in structural data from NMR?

- Methodological Answer : Single-crystal X-ray diffraction provides unambiguous bond-length and stereochemical data. Crystallization conditions (e.g., slow evaporation in ethanol/water mixtures) must be optimized. For unstable crystals, low-temperature (100 K) data collection minimizes degradation .

Q. How should researchers reconcile contradictory data in reaction yield reports?

- Methodological Answer : Systematic comparison of variables (e.g., reagent purity, moisture levels) across studies is critical. Replicate experiments under controlled conditions (e.g., inert atmosphere) to isolate confounding factors. Statistical tools (e.g., ANOVA) quantify variability .

Q. What analytical methods identify and quantify synthesis byproducts?

- Methodological Answer : High-resolution LC-MS or GC-MS detects trace impurities. For example, oxidation byproducts (e.g., ketones) can be monitored via retention time matching with authentic standards. Quantification requires calibration curves and internal standards (e.g., deuterated analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.